Cas no 872180-52-4 (Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-)

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-
- 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile (ACI)
- 2-Fluoro-6-(cyclobutylmethoxy)benzonitrile
- CS-0457565
- SY058422
- AKOS019018751
- 2-(cyclobutylmethoxy)-6-fluorobenzonitrile
- 872180-52-4
- CS-12434
- SCHEMBL1154568
- AC7033
- MFCD23903728
- DB-211348
- XJB18052
- AC-29945
-
- MDL: MFCD23903728
- インチ: 1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2
- InChIKey: FFMJZDMYYSVQHP-UHFFFAOYSA-N
- SMILES: N#CC1C(OCC2CCC2)=CC=CC=1F
計算された属性
- 精确分子量: 205.090292168g/mol
- 同位素质量: 205.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 33Ų
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM386711-250mg |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95%+ | 250mg |
$125 | 2023-01-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08995-1g |
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- |
872180-52-4 | 95% | 1g |
¥2719.0 | 2024-07-16 | |
eNovation Chemicals LLC | D685837-10g |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95% | 10g |
$1085 | 2024-07-20 | |
Chemenu | CM386711-5g |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95%+ | 5g |
$836 | 2023-01-18 | |
1PlusChem | 1P01DDSI-100mg |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | ≥95% | 100mg |
$122.00 | 2024-04-21 | |
eNovation Chemicals LLC | D685837-1g |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95% | 1g |
$230 | 2025-02-22 | |
eNovation Chemicals LLC | D685837-0.25g |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95% | 0.25g |
$110 | 2025-02-22 | |
Ambeed | A1187190-100mg |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | 95% | 100mg |
$103.0 | 2024-04-16 | |
A2B Chem LLC | AX03218-100mg |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | ≥95% | 100mg |
$129.00 | 2024-04-19 | |
A2B Chem LLC | AX03218-250mg |
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile |
872180-52-4 | ≥95% | 250mg |
$150.00 | 2024-04-19 |
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-に関する追加情報
Recent Advances in the Study of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- (CAS: 872180-52-4)
In recent years, the compound Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- (CAS: 872180-52-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-. Recent publications have detailed novel synthetic routes that improve yield and purity, which are critical for scaling up production for clinical trials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.
Pharmacological studies have revealed that Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- exhibits potent activity against specific biological targets. For instance, preliminary in vitro and in vivo studies suggest that the compound may act as a modulator of certain kinase enzymes, which are implicated in various disease pathways, including cancer and inflammatory disorders. These findings have spurred further investigations into its therapeutic potential, with several research groups exploring its efficacy in animal models of disease.
In addition to its therapeutic potential, the safety profile of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- has also been a focus of recent research. Toxicological assessments have indicated that the compound has a favorable safety margin, with minimal adverse effects observed at therapeutic doses. This is a crucial factor in its development as a potential drug candidate, as it suggests a lower risk of toxicity in human trials.
Looking ahead, the next steps in the research of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- include further preclinical studies to validate its mechanisms of action and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, potentially leading to clinical trials in the near future. The compound's unique chemical structure and promising biological activity make it a compelling candidate for continued investigation in the field of drug discovery.
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